molecular formula C9H11N3 B1519956 2-(1H-indazol-6-yl)ethanamine CAS No. 1159511-47-3

2-(1H-indazol-6-yl)ethanamine

Cat. No.: B1519956
CAS No.: 1159511-47-3
M. Wt: 161.2 g/mol
InChI Key: WPDRJEQNMNFKOY-UHFFFAOYSA-N
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Description

“2-(1H-indazol-6-yl)ethanamine” is a chemical compound with the molecular formula C9H11N3 and a molecular weight of 161.20 . It is used for research purposes .


Synthesis Analysis

The synthesis of indazoles, including “this compound”, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Antibacterial and Antifungal Activity

  • 2-(1H-indazol-6-yl)ethanamine derivatives have shown significant antibacterial and antifungal activities. A study synthesized novel derivatives that displayed activity comparable or slightly better than medicinal standards like chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015).

DNA Binding and Cytotoxicity Studies

  • Copper(II) complexes of tridentate ligands including derivatives of this compound showed strong DNA binding propensity and minor structural changes of DNA. These complexes displayed low toxicity for different cancer cell lines and had significant DNA cleavage activity, indicating potential therapeutic applications (Kumar et al., 2012).

Structural Characterization and Tautomeric Stability

  • Research on the tautomeric stability of 2H-Indazole derivatives, including compounds related to this compound, revealed insights into their structural characteristics and stability in different solvents. These findings are crucial for understanding the chemical properties and potential applications of these compounds (Sigalov et al., 2019).

Antimicrobial Activity of Indazole Derivatives

  • Novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and evaluated for in vitro antibacterial activity against various bacterial strains. These compounds showed promising results, expanding the scope of this compound derivatives in antimicrobial research (Kumbhare et al., 2013).

Application in Metal Complex Synthesis

  • Pyrazole-based tripodal tetraamine ligands, including derivatives of this compound, were synthesized and used to form metal complexes. These studies are significant for the development of novel coordination compounds and understanding the behavior of such ligands in complex formation (Cubanski et al., 2013).

Inhibition Activity to Acetylcholinesterase

  • A study on the inhibition activity of synthesized phenyl ureas derivatives, based on this compound, to acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE) indicated significant potential in treating conditions related to enzyme dysregulation, such as Alzheimer's disease (Pejchal et al., 2011).

Schiff Bases as Pancreatic Lipase Inhibitors

  • Schiff bases derived from this compound were investigated for their pancreatic lipase inhibition activity. This research holds promise for developing new treatments for conditions such as obesity and associated metabolic disorders (Warad et al., 2020).

Indazole Derivatives in Medicinal Chemistry

  • Indazole derivatives, including this compound, are key molecules in medicinal research due to their wide range of biological activities. This comprehensive review highlights the synthetic strategies and biological applications of these compounds, emphasizing their role in current and future pharmaceutical developments (Mal et al., 2022).

Properties

IUPAC Name

2-(1H-indazol-6-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-4-3-7-1-2-8-6-11-12-9(8)5-7/h1-2,5-6H,3-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDRJEQNMNFKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCN)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313192
Record name 1H-Indazole-6-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-47-3
Record name 1H-Indazole-6-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-6-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-indazol-6-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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